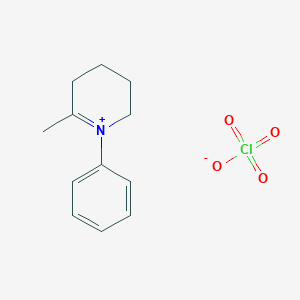
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to neurotoxic compounds, which have been extensively studied in the context of neurodegenerative diseases such as Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate typically involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxic metabolite.
Reduction: Reduction reactions can convert the compound back to its tetrahydropyridine form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ selectively targets dopaminergic neurons in the substantia nigra, leading to their destruction. This process involves the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A closely related compound that also serves as a precursor to MPP+.
1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar neurotoxic properties.
Uniqueness
6-Methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration, which influences its reactivity and the types of reactions it undergoes. Its role as a precursor to neurotoxic compounds makes it particularly valuable in neurodegenerative disease research .
Eigenschaften
CAS-Nummer |
106129-25-3 |
|---|---|
Molekularformel |
C12H16ClNO4 |
Molekulargewicht |
273.71 g/mol |
IUPAC-Name |
6-methyl-1-phenyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N.ClHO4/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;2-1(3,4)5/h2-4,8-9H,5-7,10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RPTHBDJGPNXGBH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](CCCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


arsanium bromide](/img/structure/B14319428.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
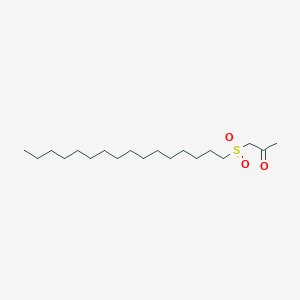
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
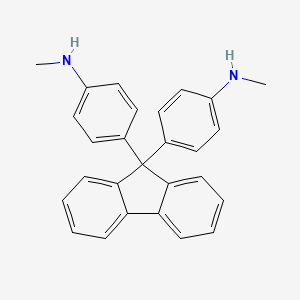
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
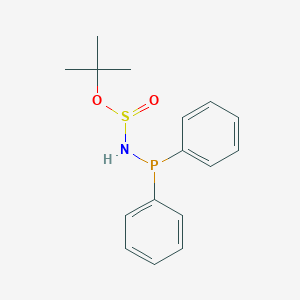
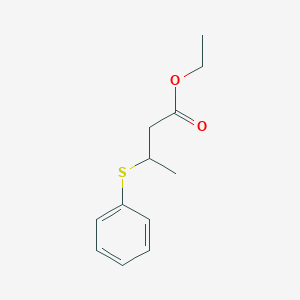
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
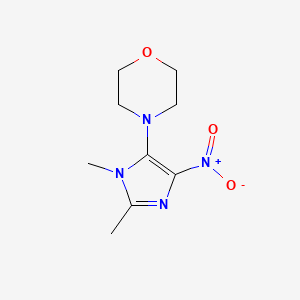
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
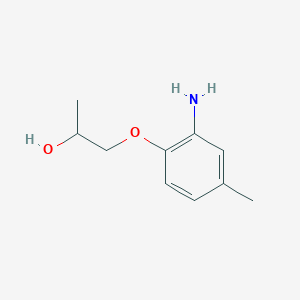
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
